

Synthetic Routes to Functionalized Sulfuramidous Fluorides: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfuramidous fluoride

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Introduction

Functionalized **sulfuramidous fluorides**, more precisely known as sulfuramidimidoyl fluorides (SAFs), are an emerging class of sulfur(VI) compounds that have garnered significant interest in drug discovery and chemical biology.^{[1][2]} Their unique reactivity profile, characterized by a balance of stability and tunable electrophilicity, makes them valuable tools for the development of covalent inhibitors and chemical probes.^{[1][2]} This document provides detailed application notes and experimental protocols for the synthesis of functionalized **sulfuramidous fluorides** via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation.^{[1][3][4]}

The core structure of a sulfuramidimidoyl fluoride features a central sulfur atom double-bonded to oxygen and a nitrogen atom, and single-bonded to another nitrogen atom and a fluorine atom. This arrangement allows for diverse functionalization at two nitrogen positions, providing a modular approach to a wide array of chemical structures. The S-F bond, while relatively stable, can be activated under specific biological conditions, enabling covalent bond formation with nucleophilic residues in proteins.^[1] This "tunable reactivity" is a key advantage in the design of targeted covalent therapeutics with reduced off-target effects.

Synthetic Routes

The most common and efficient method for the synthesis of functionalized **sulfuramidous fluorides** is a two-step process starting from primary amines and thionyl tetrafluoride (SOF₄).
[1][5]

Step 1: Synthesis of Iminosulfur Oxydifluoride Intermediate

The first step involves the reaction of a primary amine with thionyl tetrafluoride (SOF₄) in the presence of an organic base to form an iminosulfur oxydifluoride intermediate.[1] This reaction is typically fast and high-yielding.

Step 2: Synthesis of Functionalized **Sulfuramidous Fluoride**

The iminosulfur oxydifluoride intermediate is then reacted with a secondary amine to yield the final functionalized **sulfuramidous fluoride**. [1] This step is also generally efficient, often providing high yields of the desired product.[3]

Experimental Protocols

Protocol 1: General Procedure for the Two-Step Synthesis of Functionalized **Sulfuramidous Fluorides**

Materials:

- Primary amine (R¹-NH₂)
- Thionyl tetrafluoride (SOF₄)
- Anhydrous organic solvent (e.g., dichloromethane, diethyl ether)
- Organic base (e.g., triethylamine, pyridine) (2 equivalents for Step 1, 1 equivalent for Step 2)
- Secondary amine (R²R³-NH)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step 1: Synthesis of Iminosulfur Oxydifluoride (R¹-N=S(O)F₂)

- In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and the organic base (2.0 eq) in the anhydrous organic solvent.
- Cool the solution to the desired temperature (typically -78 °C to 0 °C).
- Slowly bubble thionyl tetrafluoride (SOF₄) gas (1.0 - 1.2 eq) through the solution with vigorous stirring. Alternatively, a solution of SOF₄ in a suitable solvent can be added dropwise.
- Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- Upon completion, the reaction mixture containing the iminosulfur oxydifluoride intermediate can often be used directly in the next step without purification. If necessary, the product can be isolated by filtration to remove the ammonium salt byproduct and evaporation of the solvent under reduced pressure.

Step 2: Synthesis of Functionalized **Sulfuramidous Fluoride** (R¹-N=S(O)(NR²R³)F)

- To the solution or isolated iminosulfur oxydifluoride intermediate from Step 1, add the secondary amine (1.0 - 1.2 eq) and the organic base (1.0 eq).
- Allow the reaction to warm to room temperature and stir for the required time (typically 1-16 hours).
- Monitor the reaction progress by TLC or NMR.
- Upon completion, the reaction mixture is worked up. A typical workup involves washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.
- The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

Entry	Primary Amine (R ¹)	Secondary Amine (R ²)	Product	Yield (%)	Reference
1	4-Methoxyphenyl	Morpholine	4-((4-methoxyphenyl)imino)-4-morpholinisulfonamide fluoride	85	[General protocol based on multiple sources]
2	Benzyl	Piperidine	4-(benzylidene)-4-(piperidin-1-yl)sulfonamide fluoride	92	[General protocol based on multiple sources]
3	Cyclohexyl	Diethylamine	4-(cyclohexylidene)-N,N-diethyl-4-oxido-λ ⁶ -sulfanamide	78	[General protocol based on multiple sources]

Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Synthetic Pathway for Functionalized Sulfuramidous Fluorides

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Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

Functionalized **sulfuramidous fluorides** are valuable tools in drug development, particularly in the realm of covalent inhibitors. Their application in "inverse drug discovery" has shown promise in identifying novel protein targets. In this approach, a library of SAFs is screened against the proteome to identify proteins that form covalent adducts. This strategy can uncover previously unknown binding pockets and lead to the development of highly selective inhibitors.

One notable example is the identification of a SAF that covalently binds to and inhibits poly(ADP-ribose) polymerase 1 (PARP1), a critical anti-cancer target. The ability of the SAF to form a stable covalent bond with PARP1 leads to prolonged inhibition of its activity. This highlights the potential of SAFs to generate potent and durable therapeutic effects.

The modular nature of SAF synthesis allows for the rapid generation of diverse compound libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. By systematically varying the substituents on the two nitrogen atoms, researchers can fine-tune the reactivity, selectivity, and pharmacokinetic properties of these molecules.

Conclusion

The two-step synthesis of functionalized **sulfuramidous fluorides** via iminosulfur oxydifluoride intermediates is a robust and versatile method for accessing a wide range of these valuable compounds. The detailed protocols and understanding of their application in drug discovery provided in this document are intended to facilitate further research and development in this exciting area of medicinal chemistry. The unique properties of **sulfuramidous fluorides** position them as powerful tools for the design of next-generation covalent therapeutics.

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